2-Bromo-1-fluoroethyl diethyl phosphate
Description
Context within Organophosphorus Chemistry and Halogenated Compounds
Organophosphorus compounds, characterized by a carbon-phosphorus bond, form a cornerstone of modern organic chemistry with applications ranging from medicinal chemistry and agriculture to materials science. researchgate.net The phosphate (B84403) ester group, as seen in 2-Bromo-1-fluoroethyl diethyl phosphate, is a prominent functional group within this class. The phosphorus(V) center in diethyl phosphate derivatives provides a stable core, while the substituents on the oxygen atoms can be tailored to modulate the compound's properties.
The introduction of halogens into organic molecules dramatically alters their physical and chemical characteristics. nih.gov Halogenated organic compounds (HOCs) have been manufactured and utilized for over a century in numerous industrial and commercial applications. nih.gov The presence of bromine and fluorine in this compound places it within the category of mixed halogenated compounds. The high electronegativity of fluorine and the distinct reactivity of the carbon-bromine bond introduce unique electronic and steric effects. The C-F bond is exceptionally strong and stable, imparting chemical and thermal stability, while the C-Br bond is a versatile functional group in synthetic chemistry. nih.govresearchgate.net The combination of a stable phosphate backbone with a reactive, halogenated alkyl chain suggests that this compound could serve as a precursor for more complex molecules or as a probe for studying enzymatic or chemical processes.
Significance of Vicinal Bromo-Fluoroethyl Moieties in Organic Synthesis
The arrangement of a bromine and a fluorine atom on adjacent carbon atoms, known as a vicinal bromo-fluoro moiety, is a valuable structural motif in organic synthesis. This arrangement provides two distinct reactive handles that can be addressed selectively. The carbon-bromine bond is significantly more labile than the carbon-fluorine bond and is susceptible to nucleophilic substitution and participation in various cross-coupling reactions. researchgate.net
This differential reactivity allows for sequential chemical transformations. For instance, the bromine atom can be displaced by a nucleophile or used to form an organometallic reagent, leaving the fluorine atom intact. Subsequently, the fluorine-containing part of the molecule can be carried through further synthetic steps. Brominated organic compounds are widely used as versatile intermediates for creating new C-C and C-heteroatom bonds. nih.gov The synthesis of molecules containing the bromo-fluoro pattern can be achieved through methods like the photoredox-catalyzed addition of dibromofluoromethane (B117605) to alkenes, which provides a direct route to 1-bromo-1-fluoroalkanes. organic-chemistry.org Therefore, the 2-bromo-1-fluoroethyl group within the diethyl phosphate structure is a potent synthon for introducing a fluoroethyl group into a target molecule through a two-step process involving initial reaction at the C-Br bond.
Historical Development and Evolution of Fluoroalkyl Phosphates in Chemical Science
The study of organophosphorus compounds dates back to the 19th century, with significant expansion in the early 20th century, primarily focusing on synthesis. archive.org The development of fluorinated organic compounds, particularly per- and polyfluoroalkyl substances (PFAS), began in the late 1930s, with widespread commercial and industrial use starting in the 1950s. itrcweb.org Key manufacturing processes such as electrochemical fluorination (ECF) and fluorotelomerization enabled the large-scale production of substances with perfluoroalkyl chains. itrcweb.org
The convergence of these two fields led to the creation of fluoroalkyl phosphates. These compounds combine the properties of the phosphate group with the unique characteristics imparted by fluorine, such as high thermal stability and hydrophobicity. nih.gov Early applications of fluoroalkyl phosphates were found in surfactants and surface protection products due to their ability to lower surface tension. nih.govgoogle.com Research into these compounds has been driven by the need for specialized materials, including lubricants, wetting agents, and flame retardants. google.comresearchgate.net The evolution of this class of molecules reflects a broader trend in chemical science of creating multifunctional compounds by combining distinct chemical moieties to achieve novel properties.
| Period | Development in Organophosphorus Chemistry | Development in Fluorine Chemistry |
|---|---|---|
| 19th Century | Initial synthesis of phosphine (B1218219) derivatives and foundational work on organophosphorus compounds. archive.org | Isolation of elemental fluorine by Henri Moissan (1886). |
| Early 20th Century | Rapid expansion in the synthesis of various organophosphorus compounds. archive.org | Development of early fluorinating agents. |
| 1930s-1940s | Discovery of the toxic properties of certain organophosphates (e.g., fluorophosphates). archive.org | Discovery of PFAS chemistry and development of electrochemical fluorination (ECF). itrcweb.org |
| 1950s-Present | Widespread use as pesticides, flame retardants, and in organic synthesis (e.g., Horner-Wadsworth-Emmons reaction). researchgate.net | Commercial production and use of PFAS in various applications, including surfactants and polymers. nih.govitrcweb.org |
| 2000s-Present | Increased focus on "green" synthesis, catalysis, and biological applications of organophosphorus compounds. pageplace.de | Growing research on the environmental fate of PFAS and development of alternative fluorinated compounds. researchgate.netnih.gov |
Overview of Research Trajectories for Related Halogenated Organophosphates
Current and future research on halogenated organophosphates is largely driven by their application as flame retardants and plasticizers. researchgate.netnih.gov The inclusion of halogens, particularly chlorine and bromine, enhances the flame-retardant properties of organophosphate esters. However, this has also led to increasing scrutiny of their environmental persistence and potential health risks, mirroring the concerns associated with other halogenated organic compounds. nih.govresearchgate.net
Consequently, a significant research trajectory involves understanding the structure-property-toxicity relationships of these compounds. nih.gov Future research is expected to be highly multidisciplinary, focusing on several key areas:
Synthesis of Novel Compounds: There is a continuous effort to design and synthesize new halogenated organophosphates with improved efficacy and more favorable environmental and toxicological profiles. This includes creating compounds that are less persistent or that degrade into benign substances.
Mechanism of Action: Research continues to explore the mechanisms by which these compounds function, for example, as flame retardants or as inhibitors of biological enzymes.
Environmental Fate and Metabolism: A major area of focus is the study of how these compounds behave in the environment and how they are metabolized in living organisms. nih.gov This is crucial for assessing their long-term impact.
Advanced Applications: Researchers are exploring the use of functionalized organophosphates in materials science, catalysis, and as probes in chemical biology, where the specific placement of halogens can be used to fine-tune reactivity and interactions. ethernet.edu.et
The study of specific molecules like this compound contributes to this broader landscape by providing data on how the precise arrangement of different halogens influences chemical reactivity and physical properties, informing the design of the next generation of halogenated organophosphates.
An in-depth examination of the synthetic pathways leading to this compound reveals a multi-step process centered on the strategic formation of a key bromo-fluoroethyl intermediate, followed by a phosphorylation step. The synthetic challenge lies in the precise introduction of both bromine and fluorine atoms onto a two-carbon scaffold with appropriate regioselectivity, which can be addressed through several distinct chemical strategies.
Structure
3D Structure
Properties
CAS No. |
62576-31-2 |
|---|---|
Molecular Formula |
C6H13BrFO4P |
Molecular Weight |
279.04 g/mol |
IUPAC Name |
(2-bromo-1-fluoroethyl) diethyl phosphate |
InChI |
InChI=1S/C6H13BrFO4P/c1-3-10-13(9,11-4-2)12-6(8)5-7/h6H,3-5H2,1-2H3 |
InChI Key |
RSUFTMANYCQBJS-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(OCC)OC(CBr)F |
Origin of Product |
United States |
Reaction Mechanisms and Reactivity Profiles of 2 Bromo 1 Fluoroethyl Diethyl Phosphate
Nucleophilic Substitution Reactions at the Phosphorus Center
The phosphorus atom in 2-bromo-1-fluoroethyl diethyl phosphate (B84403) is an electrophilic center, susceptible to attack by nucleophiles. This leads to phosphoryl transfer reactions, where the 2-bromo-1-fluoroethoxy group acts as the leaving group. These reactions are of paramount importance in the study of organophosphorus chemistry. The displacement at the phosphorus center can proceed through two primary mechanistic pathways: a concerted process or a stepwise mechanism. sapub.orgresearchgate.net
Kinetic and Mechanistic Studies (e.g., Stepwise vs. Concerted Pathways, Trigonal Bipyramidal Intermediates)
Nucleophilic substitution at a tetracoordinated phosphorus center is generally understood to proceed via one of two main pathways, distinguished by the timing of bond formation and bond cleavage. researchgate.net
Concerted Mechanism: This pathway is analogous to the S_N_2 reaction at a carbon center. The nucleophile attacks the phosphorus atom, and the leaving group departs in a single, simultaneous step. This process involves a single pentacoordinate transition state (TS) and no intermediate. sapub.org This transition state adopts a trigonal bipyramidal (TBP) geometry, with the incoming nucleophile and the departing leaving group occupying the apical positions. sapub.org
The preferred mechanism, whether concerted or stepwise, is influenced by several factors, including the nature of the nucleophile, the leaving group, and the substituents on the phosphorus atom. For instance, reactions with more basic nucleophiles may favor a stepwise process, while weaker nucleophiles might proceed via a concerted pathway. scispace.com
| Characteristic | Concerted (SN2-like) Pathway | Stepwise (Addition-Elimination) Pathway |
|---|---|---|
| Number of Steps | One | Two (addition then elimination) |
| Key Species | Trigonal Bipyramidal Transition State | Trigonal Bipyramidal Intermediate |
| Energy Profile | Single energy maximum | Two energy maxima separated by a minimum (the intermediate) |
| Influencing Factors | Good leaving group, less basic nucleophile | Poor leaving group, more basic/stronger nucleophile |
Solvent Effects on Phosphoryl Transfer Reactions
The solvent plays a critical role in mediating the rate and mechanism of phosphoryl transfer reactions. The polarity, proticity, and solvating ability of the medium can stabilize or destabilize the ground state, transition state, or any intermediates, thereby altering the reaction's energy landscape.
Generally, polar solvents are capable of solvating charged species more effectively. In a concerted S_N_2-like reaction, the transition state often involves charge separation or delocalization. A polar solvent can stabilize this transition state, accelerating the reaction. In a stepwise mechanism, the formation of a pentacoordinate intermediate may also be influenced by the solvent's properties. For example, polar protic solvents can stabilize anionic leaving groups through hydrogen bonding, facilitating their departure. Conversely, reactions in non-polar, aprotic solvents may proceed more slowly or favor different mechanistic pathways where charge separation is minimized.
Reactions Involving the Carbon-Halogen Bonds (C-Br, C-F)
The 2-bromo-1-fluoroethyl group of the molecule contains two sp³-hybridized carbon atoms bonded to halogen atoms. The significant differences in bond strength (C-F > C-Br) and leaving group ability (Br⁻ is a good leaving group, F⁻ is a poor leaving group) dictate that the chemistry of this alkyl chain will be dominated by reactions at the carbon-bromine bond.
Elimination Reactions Leading to Fluoroalkenes
In the presence of a base, 2-bromo-1-fluoroethyl diethyl phosphate can undergo a β-elimination reaction, also known as dehydrohalogenation, to form an alkene. libretexts.org Given the leaving group abilities, the elimination of hydrogen bromide (HBr) is the overwhelmingly favored pathway over the elimination of hydrogen fluoride (B91410) (HF). This reaction would yield diethyl vinyl phosphate or a fluorinated derivative, depending on which hydrogen is removed.
The elimination can proceed through two primary mechanisms:
E2 Mechanism: This is a concerted, one-step process where the base removes a proton from the carbon adjacent (β-position) to the bromine, simultaneously with the departure of the bromide ion and the formation of the C=C double bond. msu.edu This mechanism is favored by strong, non-bulky bases and a substrate that can achieve an anti-periplanar arrangement of the proton and the leaving group. mgscience.ac.in
E1 Mechanism: This is a two-step process that begins with the unimolecular departure of the bromide ion to form a carbocation intermediate. ksu.edu.sa In a subsequent fast step, a base removes an adjacent proton to form the alkene. This pathway is favored for tertiary alkyl halides (not applicable here), in the presence of a weak base, and with polar protic solvents that can stabilize the carbocation intermediate.
For this compound, which is a primary alkyl halide, the E2 mechanism is the more probable elimination pathway, especially under conditions of high base concentration and heat. savemyexams.com
| Factor | Favors E2 Mechanism | Favors E1 Mechanism |
|---|---|---|
| Base | Strong, high concentration (e.g., OH-, RO-) | Weak, low concentration (e.g., H2O, ROH) |
| Solvent | Less polar, aprotic | Polar, protic |
| Kinetics | Second-order: Rate = k[Substrate][Base] | First-order: Rate = k[Substrate] |
| Stereochemistry | Requires anti-periplanar geometry | No specific geometric requirement |
Nucleophilic and Electrophilic Substitution at sp³-Hybridized Carbons
The carbon-halogen bonds are also sites for nucleophilic substitution reactions. Reactivity will be almost exclusively at the carbon atom bonded to the bromine, as the C-F bond is too strong and fluoride is a very poor leaving group.
S_N_2 Reaction: As a primary alkyl halide, this compound is a good candidate for S_N_2 reactions. A strong nucleophile can attack the carbon bearing the bromine from the backside, displacing the bromide ion in a single concerted step. This pathway is favored by strong nucleophiles and polar aprotic solvents (e.g., acetone, DMSO).
S_N_1 Reaction: The S_N_1 pathway is highly unlikely for this substrate because it would require the formation of an unstable primary carbocation.
Electrophilic substitution at these saturated carbon centers is not a plausible reaction pathway under typical conditions.
Oxidative and Reductive Transformations of Halogenated Carbon Centers
While specific oxidative and reductive transformations for this compound are not reported, general reactions of alkyl halides can be considered.
Reductive Transformations: The carbon-bromine bond can be reduced, effectively replacing the bromine atom with a hydrogen atom. This reductive dehalogenation can be achieved using various reagents, such as organotin hydrides (e.g., tributyltin hydride) via a free-radical mechanism, or through catalytic hydrogenation.
Oxidative Transformations: Direct oxidation of the C-H bonds in the alkyl chain is possible but often lacks selectivity and requires harsh conditions. The phosphorus center and the halogenated carbons are relatively resistant to common oxidizing agents under mild conditions.
Hydrolytic Pathways and Chemical Stability under Defined Conditions
Limited specific data is available in the public domain regarding the hydrolytic pathways and chemical stability of this compound under various defined conditions. However, general principles of organophosphate chemistry allow for postulations on its reactivity. The stability of organophosphate esters is significantly influenced by factors such as pH, temperature, and the nature of the substituent groups.
The hydrolysis of organophosphate esters can proceed through different mechanisms, primarily influenced by the pH of the solution. Under neutral or acidic conditions, the hydrolysis is generally slow. In alkaline solutions, the rate of hydrolysis of many organophosphate esters increases significantly. This base-catalyzed hydrolysis typically involves a nucleophilic attack of a hydroxide (B78521) ion on the phosphorus center. For halogenated organophosphate esters, the presence of electron-withdrawing halogen atoms can influence the electrophilicity of the phosphorus atom, thereby affecting the rate of hydrolysis.
Table 1: General Factors Influencing the Hydrolysis of Organophosphate Esters
| Parameter | Effect on Hydrolysis Rate | General Trend |
| pH | Significant | Generally increases with increasing alkalinity. |
| Temperature | Significant | Rate of hydrolysis typically increases with temperature. |
| Substituents | Varies | Electron-withdrawing groups can increase susceptibility to nucleophilic attack. |
Detailed kinetic studies under controlled pH and temperature conditions would be necessary to establish a precise stability profile and to elucidate the specific hydrolytic degradation pathways and products for this compound.
Advanced Spectroscopic and Analytical Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of organophosphorus compounds. By analyzing the magnetic properties of atomic nuclei such as ¹H, ¹³C, ¹⁹F, and ³¹P, NMR provides detailed information about the molecular framework, connectivity, and stereochemistry of 2-Bromo-1-fluoroethyl diethyl phosphate (B84403).
A comprehensive NMR analysis involves acquiring and interpreting one-dimensional spectra for each relevant nucleus. The combination of these spectra allows for the complete assignment of all atoms in the molecule.
¹H NMR: The proton NMR spectrum is used to identify the hydrogen atoms in the ethyl and ethyl phosphate groups. The ethoxy protons of the diethyl phosphate moiety typically appear as a triplet (for the CH₃ group) and a doublet of quartets (for the OCH₂ group) due to coupling with each other and with the ³¹P nucleus. The protons on the 2-bromo-1-fluoroethyl group would exhibit complex splitting patterns due to couplings with ¹⁹F, ³¹P, and adjacent protons.
¹³C NMR: The carbon NMR spectrum reveals all unique carbon environments. The carbons of the diethyl phosphate group will show distinct signals, with their chemical shifts and coupling to the ³¹P nucleus providing key structural information. scispace.com The two carbons of the 2-bromo-1-fluoroethyl chain will be clearly distinguishable due to the different electronic environments created by the attached bromine and fluorine atoms, and they will exhibit characteristic C-F and C-P coupling constants. scispace.com
¹⁹F NMR: As a molecule containing fluorine, ¹⁹F NMR is a crucial tool. nih.gov It provides a direct observation of the fluorine nucleus, which would appear as a complex multiplet due to coupling with the adjacent protons and the geminal phosphorus atom. The chemical shift is highly sensitive to the local electronic environment. researchgate.net
³¹P NMR: Phosphorus-31 NMR is particularly informative for organophosphates. researchgate.net A single resonance is expected for 2-Bromo-1-fluoroethyl diethyl phosphate, confirming the presence of one phosphorus atom. The chemical shift of this signal is characteristic of a phosphate ester environment. rsc.orgresearchgate.net Furthermore, proton-coupled ³¹P NMR would show splitting due to couplings with protons on the adjacent ethoxy and 2-bromo-1-fluoroethyl groups, confirming connectivity. rsc.org
Table 1: Predicted ¹H, ¹³C, ¹⁹F, and ³¹P NMR Chemical Shifts and Couplings for this compound
| Nucleus | Group | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity & Coupling Constants (J, Hz) |
| ¹H | -OCH₂CH₃ | ~1.3 | Triplet (³JHH ≈ 7 Hz) |
| -OCH₂ CH₃ | ~4.1 | Doublet of Quartets (³JHH ≈ 7 Hz, ³JHP ≈ 8 Hz) | |
| -CH(F)CH₂Br | ~5.5 - 6.0 | Doublet of Doublets of Triplets (²JHF, ³JHH, ³JHP) | |
| -CH(F)CH₂ Br | ~3.7 | Doublet of Doublets of Triplets (³JHH, ²JHH, ³JHP) | |
| ¹³C | -OCH₂CH₃ | ~16 | Doublet (³JCP ≈ 6 Hz) |
| -OCH₂ CH₃ | ~64 | Doublet (²JCP ≈ 6 Hz) | |
| -CH (F)CH₂Br | ~85 - 90 | Doublet of Doublets (¹JCF ≈ 180-200 Hz, ²JCP ≈ 5-10 Hz) | |
| -CH(F)CH₂ Br | ~30 - 35 | Doublet of Doublets (²JCF ≈ 20-25 Hz, ³JCP ≈ 5-10 Hz) | |
| ¹⁹F | -CH(F )CH₂Br | Varies | Multiplet (coupled to ¹H and ³¹P) |
| ³¹P | Phosphate | ~ -2 to -5 | Multiplet (coupled to ¹H and ¹⁹F) |
Two-dimensional (2D) NMR experiments are essential for assembling the molecular structure by correlating different nuclei through bonds. wikipedia.org
COSY (Correlation Spectroscopy): This homonuclear experiment correlates protons that are coupled to each other, typically over two or three bonds. sdsu.edu It would be used to establish the connectivity within the ethyl groups (-OCH₂-CH₃) and the bromo-fluoroethyl fragment (-CH(F)-CH₂Br).
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to their attached heteronuclei, such as ¹³C. epfl.ch It provides unambiguous one-bond ¹H-¹³C correlations, allowing for the definitive assignment of each carbon atom based on the assignments of its attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC technique detects longer-range correlations between protons and carbons, typically over two to three bonds (²JCH, ³JCH). epfl.ch This is critical for piecing together the entire molecular structure, for instance, by showing correlations from the ethoxy protons to the phosphorus atom (via ³¹P detection) and connecting the 2-bromo-1-fluoroethyl group to the phosphate oxygen. sdsu.edu
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is vital for determining the molecular weight and elemental composition of a compound and for gaining structural insights through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS), often performed on Orbitrap or Time-of-Flight (TOF) instruments, provides highly accurate mass measurements. nih.gov This capability allows for the determination of the elemental formula of the parent molecule and its fragments with high confidence. mdpi.comacs.org For this compound (C₆H₁₃BrFO₄P), HRMS would confirm the molecular ion's exact mass, distinguishing it from other compounds with the same nominal mass. The presence of bromine would be evident from the characteristic isotopic pattern of its M+2 peak, where the relative intensity is nearly equal to the molecular ion peak. miamioh.edu
Tandem Mass Spectrometry (MS/MS) involves the selection of a specific precursor ion (such as the molecular ion), which is then fragmented through collision-induced dissociation (CID). The resulting product ions are then analyzed to elucidate the compound's structure and fragmentation pathways. acs.orgacs.orgcore.ac.uk For halogenated organophosphates, fragmentation is influenced by the substituents. mdpi.comnih.gov Common fragmentation pathways for this compound would likely include:
Loss of Ethylene (B1197577): A common rearrangement for ethylated compounds, leading to the sequential loss of C₂H₄ molecules from the diethyl phosphate moiety. nih.gov
Cleavage of the C-Br Bond: Loss of the bromine radical.
Cleavage of the P-O Bond: Scission of the bond connecting the 2-bromo-1-fluoroethyl group to the phosphate core.
α-Cleavage: Cleavage of the C-C bond adjacent to the oxygen atom in the ether linkage. libretexts.org
Table 2: Predicted Key Fragment Ions in the MS/MS Spectrum of this compound
| Precursor Ion (m/z) | Proposed Fragment Ion | Neutral Loss | Description |
| [M+H]⁺ | [M+H - C₂H₄]⁺ | C₂H₄ (Ethylene) | Loss of one ethylene molecule from an ethoxy group. |
| [M+H]⁺ | [M+H - 2C₂H₄]⁺ | 2C₂H₄ (Ethylene) | Sequential loss of both ethylene molecules. |
| [M+H]⁺ | [M+H - HBr]⁺ | HBr (Hydrogen Bromide) | Elimination of hydrogen bromide. |
| [M+H]⁺ | [C₄H₁₁O₄P]⁺ | C₂H₂BrF | Cleavage of the P-O bond and loss of the bromo-fluoroethyl group. |
| [M+H - 2C₂H₄]⁺ | [H₄PO₄]⁺ | C₂H₂BrF | Formation of the stable phosphoric acid ion. |
Chromatographic Methods for Purity Assessment and Separation
Chromatography is fundamental for separating components of a mixture and assessing the purity of a substance. nih.gov For an organophosphorus compound like this compound, both gas and liquid chromatography are applicable, often coupled with mass spectrometry for detection.
Gas Chromatography (GC): GC is well-suited for the analysis of volatile and thermally stable compounds. When coupled with a mass spectrometer (GC-MS), it is a powerful tool for separating and identifying organophosphorus flame retardants. ca.gov A non-polar or mid-polar capillary column would typically be used for separation.
Liquid Chromatography (LC): High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) is a versatile technique for separating a wide range of compounds. acs.org For organophosphates, reverse-phase LC is common, using a C18 column with a mobile phase consisting of a water/organic solvent (e.g., methanol (B129727) or acetonitrile) gradient. acs.org Coupling LC with tandem mass spectrometry (LC-MS/MS) provides high sensitivity and selectivity for analyzing these compounds in complex matrices. acs.org These chromatographic methods are essential for verifying the purity of synthesized this compound and for isolating it from reaction byproducts or impurities.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas chromatography-mass spectrometry stands as a powerful and widely utilized technique for the analysis of volatile and semi-volatile organophosphorus compounds. chromatographyonline.com The successful analysis of compounds like this compound by GC-MS is contingent on several key parameters, including column selection, temperature programming, and the mass spectrometric conditions.
Methodology and Research Findings
In a typical GC-MS analysis of organophosphate esters, a non-polar or semi-polar capillary column is employed. A common choice is a DB-5MS column, which is a (5%-phenyl)-methylpolysiloxane stationary phase, known for its excellent separation of a wide range of organic molecules. nih.gov The sample, after appropriate preparation, is injected into the GC, where it is vaporized and carried by an inert gas, such as helium, through the column. The separation of analytes is achieved based on their differential partitioning between the mobile and stationary phases.
The temperature of the GC oven is programmed to increase over time, which allows for the sequential elution of compounds with different boiling points. For instance, a typical temperature program might start at 70°C and ramp up to 280°C. chromatographyonline.com Upon exiting the column, the separated compounds enter the mass spectrometer. In the ion source, molecules are ionized, commonly by electron ionization (EI), which involves bombarding the molecules with a high-energy electron beam. This process not only creates a molecular ion but also induces fragmentation of the molecule into smaller, characteristic ions.
The mass analyzer then separates these ions based on their mass-to-charge ratio (m/z). The resulting mass spectrum is a unique fingerprint of the compound, which allows for its identification. For quantification, specific ions are often monitored using selected ion monitoring (SIM) mode, which enhances the sensitivity and selectivity of the analysis.
| Parameter | Typical Value/Condition |
|---|---|
| GC Column | DB-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow of 1.2 mL/min |
| Injection Mode | Splitless |
| Inlet Temperature | 280 °C |
| Oven Program | Initial 70°C, ramp at 15°C/min to 200°C, then 10°C/min to 280°C (hold 5 min) |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Interface Temp | 280 °C |
| Acquisition Mode | Scan or Selected Ion Monitoring (SIM) |
Detailed Research Findings from Analogous Compounds
Research on other organophosphate esters demonstrates the utility of GC-MS for their determination in various matrices. For example, a study on the analysis of several organophosphate flame retardants in water samples reported detection limits ranging from 0.038 to 1 µg/L using a similar GC-MS setup. chromatographyonline.com Another study focusing on organophosphorus pesticides detailed the retention times and reproducibility for 22 different compounds, showcasing the resolving power of the technique. analysis.rs The fragmentation patterns of halogenated organophosphates in the mass spectrometer are of particular interest. The presence of bromine and fluorine in this compound would be expected to produce a characteristic isotopic pattern for bromine-containing fragments, aiding in its identification.
High-Performance Liquid Chromatography (HPLC)
For organophosphorus compounds that are less volatile, thermally labile, or more polar, High-Performance Liquid Chromatography (HPLC) is often the analytical method of choice. amazonaws.com HPLC separates compounds based on their distribution between a liquid mobile phase and a solid stationary phase.
Methodology and Research Findings
The most common mode of HPLC for the analysis of organophosphate esters is reversed-phase chromatography. In this setup, a non-polar stationary phase, such as a C18 column, is used with a more polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. ijcmas.com The separation is based on the hydrophobic interactions of the analytes with the stationary phase.
The composition of the mobile phase can be kept constant (isocratic elution) or varied over time (gradient elution) to achieve optimal separation. For instance, a gradient might start with a higher percentage of water and gradually increase the proportion of the organic solvent to elute more strongly retained compounds.
Detection in HPLC can be achieved through various means. A UV-Vis detector is commonly used if the analyte possesses a chromophore. ijcmas.com However, for compounds lacking a strong UV absorbance, or for more selective and sensitive detection, HPLC is often coupled with a mass spectrometer (LC-MS). Electrospray ionization (ESI) is a common ionization technique used in LC-MS for polar molecules.
The table below outlines typical HPLC conditions that could be adapted for the analysis of this compound, based on methods for similar compounds.
| Parameter | Typical Value/Condition |
|---|---|
| HPLC Column | C18, 150 mm x 4.6 mm ID, 5 µm particle size |
| Mobile Phase | Gradient of Water (A) and Acetonitrile (B) |
| Gradient Program | Start at 95% A, decrease to 5% A over 20 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Injection Volume | 20 µL |
| Detector | UV-Vis or Mass Spectrometer (ESI) |
Detailed Research Findings from Analogous Compounds
Studies on the HPLC analysis of organophosphorus pesticides have demonstrated successful separation and quantification. For example, a method for analyzing fenitrothion, chlorpyrifos-methyl, and chlorpyrifos (B1668852) reported good linearity with correlation coefficients between 0.9993 and 0.9997 and limits of detection in the range of 0.04–0.06 μg/mL. chromatographyonline.com Another study detailed the separation of monocrotophos, deltamethrin, phosphamidon, and dichlorvos (B1670471) with retention times ranging from 0.76 to 2.85 minutes using a C18 column. ijcmas.com These findings underscore the capability of HPLC to resolve complex mixtures of organophosphorus compounds and provide accurate quantitative data. The development of a robust HPLC method for this compound would likely involve optimization of the mobile phase composition and gradient to achieve adequate retention and separation from potential matrix interferences.
Computational and Theoretical Studies
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))
Detailed quantum chemical calculations using methods like Density Functional Theory (DFT) provide fundamental insights into the electronic properties and structure of molecules. However, specific studies applying these methods to 2-Bromo-1-fluoroethyl diethyl phosphate (B84403) have not been identified in a thorough literature search.
Electronic Structure Analysis (HOMO-LUMO Energies, Energy Gaps)
The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding a molecule's reactivity and electronic transitions. The energy difference between these orbitals, known as the HOMO-LUMO gap, is an indicator of molecular stability. For 2-Bromo-1-fluoroethyl diethyl phosphate, specific values for HOMO-LUMO energies and the corresponding energy gap have not been reported in the available scientific literature.
Electrostatic Potential Surface (ESP) Mapping
Electrostatic Potential Surface (ESP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. An ESP map for this compound, which would illustrate the electron-rich and electron-deficient regions, is not available in published research.
Vibrational Frequency Analysis for Spectroscopic Predictions
Theoretical vibrational frequency analysis is employed to predict the infrared and Raman spectra of a molecule. These predictions are instrumental in interpreting experimental spectroscopic data. A computational study detailing the predicted vibrational frequencies for this compound has not been found in the scientific literature.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics simulations are powerful computational methods used to study the conformational landscape of a molecule and its interactions with other molecules over time. Such simulations would provide insights into the flexibility of the this compound structure and its behavior in different environments. At present, there are no published studies that report on molecular dynamics simulations performed on this compound.
Reaction Pathway Modeling and Transition State Characterization
The modeling of reaction pathways and the characterization of transition states are essential for understanding the mechanisms and kinetics of chemical reactions. For this compound, there is a lack of published research that computationally models its potential reaction pathways or characterizes the transition states involved in its chemical transformations.
Quantitative Structure-Reactivity Relationship (QSRR) Studies
Quantitative Structure-Reactivity Relationship (QSRR) studies aim to establish a mathematical relationship between the chemical structure of a compound and its reactivity. These models are valuable for predicting the reactivity of new or untested compounds. No QSRR studies specifically including this compound have been identified in the reviewed literature.
Derivatization and Analog Synthesis for Mechanistic and Applications Research
Modifications of the Diethyl Phosphate (B84403) Moiety
The diethyl phosphate group is a key determinant of the molecule's reactivity and physical properties. Modifications to this moiety can influence its solubility, stability, and interaction with biological targets. Several synthetic approaches can be employed to generate analogs with altered phosphate ester groups.
One common method for modifying the dialkyl phosphate moiety is transesterification . This reaction involves the exchange of the ethyl groups with other alkyl or aryl groups by treating the parent compound with an excess of a different alcohol in the presence of a suitable catalyst. For instance, reacting 2-bromo-1-fluoroethyl diethyl phosphate with a higher boiling point alcohol can drive the equilibrium towards the formation of a new phosphate ester by the removal of ethanol. wikipedia.org This approach allows for the synthesis of a diverse range of analogs with varying steric and electronic properties. The progress of such transesterification reactions can be monitored to produce a desired mixture of esters. google.com
Another strategy involves the complete or partial hydrolysis of the diethyl phosphate to the corresponding monoethyl phosphate or phosphoric acid derivative, followed by re-esterification with different alcohols. A convenient two-step process for synthesizing dialkyl phosphates involves the reaction of phosphorus oxychloride with a primary alcohol and triethylamine, followed by hydrolysis. organic-chemistry.org This method avoids the formation of trialkyl phosphate impurities. organic-chemistry.org Direct esterification of mono- and dialkylphosphates can also be achieved using various halides. nih.govrsc.org For example, the reaction of a dialkyl hydrogen phosphate with an alkyl halide in the presence of a silver(I) oxide promoter can yield the corresponding triester under neutral conditions. rsc.org
The ethyl groups can also be replaced with other functionalized moieties. For instance, reaction with aminoalcohols could introduce charged or polar functional groups, potentially altering the compound's solubility and transport properties.
| Modification Strategy | Reagents and Conditions | Resulting Moiety |
| Transesterification | Excess ROH, catalyst | Di-R-phosphate |
| Hydrolysis and Re-esterification | 1. H2O/base 2. R'OH, coupling agent | Mono- or Di-R'-phosphate |
| Alkylation | R'X, base | Di-R'-phosphate |
Variations in the Halogenation Pattern on the Ethyl Chain
The presence and nature of the halogens on the ethyl chain are critical to the reactivity of this compound. The synthesis of analogs with different halogenation patterns can provide insights into the structure-activity relationship and modulate the compound's electrophilicity and metabolic stability.
Synthetic strategies for introducing different halogens or altering their positions are of significant interest. For example, the replacement of the bromine atom with other halogens such as chlorine or iodine can be explored. This can potentially be achieved through nucleophilic substitution reactions, although the presence of the fluorine atom on the adjacent carbon may influence the reactivity.
The synthesis of α-brominated phosphonates has been reviewed, and these methods can be adapted for the synthesis of analogs of the target compound. rsc.org The Perkow and Arbuzov reactions are classical methods in organophosphorus chemistry that can be used to form α-halo phosphonates from α-halo carbonyl compounds and trialkyl phosphites. acs.orgrsc.orgorganic-chemistry.org These reactions can potentially be adapted to synthesize precursors to this compound with varied halogenation.
Furthermore, the introduction of additional fluorine atoms could enhance the compound's metabolic stability and alter its electronic properties. The synthesis of fluorinated organophosphates is an active area of research, with various fluorinating agents and strategies available. nih.govresearchgate.net For instance, the use of sulfur tetrafluoride and its derivatives can be employed for direct fluorination reactions. youtube.com
| Halogenation Variation | Potential Synthetic Approach | Key Reagents |
| Replacement of Bromine | Finkelstein reaction | NaI, NaCl |
| Introduction of a second Fluorine | Electrophilic fluorination of an enolate precursor | Selectfluor |
| Dihalo analogs (e.g., dibromo) | Halogenation of a vinyl phosphate precursor | Br2 |
| Dehalogenation | Reductive dehalogenation | H2, Pd/C |
Synthesis of Stereoisomers and Enantiomeric Forms
The carbon atom bearing the fluorine and bromine atoms in this compound is a stereocenter. Therefore, the compound exists as a pair of enantiomers. The biological activity of chiral molecules is often stereospecific, with one enantiomer exhibiting significantly higher activity than the other. Consequently, the synthesis of enantiomerically pure forms of this compound is of great importance for mechanistic studies and potential therapeutic applications.
Several strategies for the asymmetric synthesis of chiral organophosphorus compounds can be employed. rsc.orgmdpi.commdpi.comresearchgate.net One approach involves the use of chiral auxiliaries. rsc.org For example, a chiral alcohol can be used to prepare a chiral phosphite (B83602) reagent, which is then reacted to form the desired product. The chiral auxiliary can be removed in a subsequent step to yield the enantiomerically enriched target molecule.
Catalytic asymmetric synthesis is another powerful tool for accessing chiral phosphonates. mdpi.comresearchgate.net This involves the use of a chiral catalyst, such as a metal complex with a chiral ligand, to control the stereochemical outcome of the reaction. For instance, the asymmetric hydrogenation of a suitable unsaturated precursor could yield a chiral intermediate that can then be converted to the final product.
The stereoselective synthesis of α-haloacrylic acid derivatives and haloallylic alcohols has been demonstrated, and these methods could potentially be adapted to prepare chiral precursors for this compound. researchgate.net Furthermore, frustrated Lewis pair (FLP) mediated monoselective C-F activation of geminal difluoroalkanes has been reported as a method for desymmetrization, which could be a potential route to chiral fluorinated compounds. nih.gov
| Asymmetric Synthesis Strategy | Description | Example |
| Chiral Auxiliary | A chiral molecule is temporarily incorporated to direct the stereochemical outcome of a reaction. | Use of a menthol-derived phosphite reagent. rsc.org |
| Chiral Catalyst | A small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product. | Asymmetric hydrogenation using a rhodium catalyst with a chiral phosphine (B1218219) ligand. |
| Kinetic Resolution | One enantiomer of a racemic mixture reacts faster than the other with a chiral reagent or catalyst, allowing for their separation. | Enzymatic hydrolysis of a racemic ester precursor. |
Incorporation into Complex Molecular Architectures (e.g., Oligonucleotides, Peptides, Polymers)
The covalent attachment of this compound to larger molecules such as oligonucleotides, peptides, and polymers can impart novel properties and functionalities to these macromolecules. This strategy can be used to develop targeted delivery systems, new biomaterials, and functional polymers.
Oligonucleotides: The incorporation of modified phosphate groups into oligonucleotides is a well-established strategy for modulating their properties. While the direct incorporation of this compound is not straightforward, it could potentially be achieved by synthesizing a modified phosphoramidite (B1245037) building block containing the desired moiety. This building block could then be used in solid-phase oligonucleotide synthesis.
Peptides: The modification of peptides with organophosphorus compounds can enhance their stability and biological activity. A late-stage serine modification strategy has been reported to convert serine residues in peptides into diethyl phosphates. acs.org This approach could potentially be adapted to introduce the 2-bromo-1-fluoroethyl phosphate group by using a suitably modified reagent. The chemoselective conjugation of organophosphine fluorides to thiol-containing residues like cysteine is another potential strategy. nih.gov
Polymers: The synthesis of phosphorus-containing polymers is an expanding field with applications in materials science and biomedicine. mdpi.comnih.govmdpi.comfree.frnih.gov this compound could be incorporated into polymers through several methods. For instance, a polymerizable group could be introduced into the molecule, allowing it to be used as a monomer in polymerization reactions. Alternatively, the molecule could be grafted onto a pre-existing polymer with reactive side chains. Ring-opening polymerization (ROP) of cyclic phosphate monomers is a common strategy for the controlled synthesis of polyphosphoesters. mdpi.com A cyclic phosphate analog of the target compound could potentially be synthesized and used in ROP. Polycondensation reactions of phosphate-containing monomers with diols or other suitable co-monomers also offer a route to phosphorus-containing polymers. nih.gov
| Macromolecule | Incorporation Strategy | Potential Application |
| Oligonucleotides | Synthesis of a modified phosphoramidite | Modified antisense oligonucleotides with altered nuclease resistance. |
| Peptides | Late-stage modification of amino acid residues (e.g., serine) | Peptides with enhanced cell permeability or targeted activity. |
| Polymers | Copolymerization of a functionalized monomer or grafting onto a polymer backbone | Flame-retardant materials, biocompatible coatings, or drug delivery systems. |
Research Applications and Broader Scientific Impact
Role as a Synthetic Intermediate in Organic Synthesis
The combination of a reactive bromine atom, a fluorine atom that can modulate electronic properties, and a diethyl phosphate (B84403) group makes 2-Bromo-1-fluoroethyl diethyl phosphate a potentially valuable intermediate in organic synthesis.
The presence of a fluoroethyl group suggests that this compound could serve as a precursor for the synthesis of more complex fluoroalkylated molecules. The introduction of fluorine into organic compounds is a critical strategy in medicinal chemistry and materials science to enhance properties such as metabolic stability, lipophilicity, and binding affinity. The bromine atom in the molecule provides a reactive site for nucleophilic substitution or cross-coupling reactions, allowing for the attachment of the fluoroethyl phosphate moiety to a wide range of substrates. For instance, analogous compounds like 2-bromo-1-[18F]fluoroethane have been utilized in the synthesis of 18F-fluoroethylated compounds for applications in positron emission tomography (PET). nih.gov
Table 1: Potential Reactions for Fluoroalkylation using this compound
| Reaction Type | Reactant | Potential Product | Significance |
| Nucleophilic Substitution | Amine, Thiol, or Alcohol | Fluoroethylated amine, thiol, or ether with a phosphate group | Introduction of a polar, fluorinated side chain |
| Cross-Coupling Reaction | Organometallic reagent | Carbon-carbon bond formation to create a larger fluoroalkylated structure | Construction of complex molecular scaffolds |
Phosphoryl transfer reactions are fundamental to many biological processes, and reagents that can facilitate these reactions are of significant interest. nih.govnih.gov The diethyl phosphate group in this compound can act as a phosphorylating agent. In such reactions, a nucleophile attacks the phosphorus center, leading to the transfer of the diethyl phosphate group and the departure of the 2-bromo-1-fluoroethanol leaving group. libretexts.orglibretexts.org The electron-withdrawing properties of the fluorine and bromine atoms in the leaving group would likely enhance the electrophilicity of the phosphorus atom, potentially facilitating the transfer reaction.
Table 2: Mechanistic Aspects of Phosphoryl Transfer
| Mechanism | Description | Role of this compound |
| Associative (SN2-like) | Bond formation with the nucleophile occurs concurrently with the breaking of the bond to the leaving group, proceeding through a pentavalent transition state. libretexts.orglibretexts.org | The structure of the leaving group can influence the stability of the transition state. |
| Dissociative (SN1-like) | The bond to the leaving group breaks first, forming a metaphosphate intermediate, which is then attacked by the nucleophile. | A good leaving group, such as the one in the title compound, would favor this pathway. |
Exploration in Chemical Biology Research
The structural motifs within this compound suggest its utility in the field of chemical biology for probing biological systems.
Fluorinated compounds are widely used in the development of molecular probes due to the unique spectroscopic properties of the fluorine-19 isotope for NMR studies and the potential for radiolabeling with fluorine-18 (B77423) for PET imaging. mdpi.com The phosphate group can mimic naturally occurring phosphates in biological systems, allowing the molecule to act as a bioisostere. Bioisosteres are substituents or groups with similar physical or chemical properties that impart similar biological properties to a chemical compound. By replacing a natural substrate with a molecule like this compound, researchers can probe the active sites of enzymes or receptors. The bromo group also offers a handle for further functionalization, such as the attachment of a fluorescent dye or a biotin (B1667282) tag for pull-down assays.
Phosphotriesterases are a class of enzymes that hydrolyze organophosphate triesters. nih.govresearchgate.net These enzymes are of significant interest for their potential use in bioremediation and as biocatalysts. researchgate.net Organophosphates with varying ester groups are used to study the substrate specificity and catalytic mechanism of phosphotriesterases. frontiersin.org this compound could serve as a substrate or an inhibitor to probe the active site of these enzymes. tamu.edu The presence of both fluorine and bromine could provide insights into how halogen bonding and electrostatic interactions influence substrate binding and turnover. nih.gov The hydrolysis of the phosphate triester bond by the enzyme would release diethyl phosphate and 2-bromo-1-fluoroethanol, which could be monitored analytically to determine enzyme kinetics. frontiersin.org
Table 3: Potential Interactions with Phosphotriesterase Active Site
| Structural Feature of Compound | Potential Interaction with Enzyme | Research Implication |
| Diethyl Phosphate Group | Binds to the active site, positioning the molecule for catalysis. | Understanding the binding determinants for organophosphate substrates. |
| 1-Fluoroethyl Group | The fluorine atom can engage in specific interactions (e.g., hydrogen bonding, halogen bonding) within the active site. | Probing the role of electrostatic interactions in substrate recognition. |
| 2-Bromo Group | Can act as a leaving group or interact with specific amino acid residues. | Investigating the mechanism of enzyme-catalyzed hydrolysis. |
Contribution to Materials Science Research (e.g., Synthesis of Fluorinated Polymers with Phosphate Functionality)
The incorporation of both fluorine and phosphorus into polymers can impart desirable properties such as flame retardancy, chemical resistance, and altered surface properties (e.g., hydrophobicity). nih.govrsc.orgresearchgate.net this compound could be a valuable monomer or precursor in the synthesis of such functional polymers.
The bromine atom can be converted into a polymerizable group, for example, through a substitution reaction to introduce a vinyl or acrylate (B77674) moiety. Alternatively, the compound could be used in step-growth polymerization reactions where the bromine atom reacts with a difunctional nucleophile. warwick.ac.uk The resulting polymers would have fluorinated side chains with phosphate groups, a combination that could be beneficial for applications such as specialty coatings, membranes, or functional additives. Research on the synthesis of fluorinated polymers containing phosphorus has demonstrated the utility of monomers with similar functionalities. nih.govrsc.orgresearchgate.net
Table 4: Potential Polymerization Strategies
| Polymerization Method | Role of this compound | Resulting Polymer Structure |
| Free Radical Polymerization | After modification to introduce a polymerizable double bond. | A polymer with pendant fluoroethyl diethyl phosphate groups. |
| Step-Growth Polymerization | As a monomer reacting with a comonomer. | The fluoroethyl diethyl phosphate moiety would be incorporated into the polymer backbone. |
Future Directions and Emerging Research Avenues
Development of More Efficient and Sustainable Synthetic Methodologies
The future synthesis of 2-Bromo-1-fluoroethyl diethyl phosphate (B84403) will likely focus on developing methodologies that are not only efficient but also adhere to the principles of green chemistry. Traditional synthetic routes to organophosphates often involve hazardous reagents and generate significant waste. Emerging research avenues will aim to mitigate these issues.
One promising approach is the application of flow chemistry . Continuous-flow reactors offer superior control over reaction parameters such as temperature and mixing, which can lead to higher yields and purity. nih.govthieme.detue.nl This technology is particularly advantageous for handling highly reactive intermediates and exothermic reactions, which may be involved in the halogenation or phosphorylation steps for synthesizing the target molecule. tue.nlnih.gov The miniaturized nature of flow systems also enhances safety and allows for easier scalability. nih.govnih.gov
Another key area of development is enzymatic synthesis . Biocatalysis offers a highly selective and environmentally benign alternative to traditional chemical synthesis. Enzymes such as phosphotriesterases could potentially be engineered to catalyze the formation of the phosphate ester bond with high stereoselectivity. nih.govrsc.orgmdpi.com This would be particularly valuable for producing enantiomerically pure forms of the target compound, which is crucial for many biological applications. Research in this area would involve screening for suitable enzymes and optimizing their activity and stability for the specific substrate. nih.govmdpi.com
The development of novel catalytic systems for the selective fluorination and bromination of the ethyl phosphate backbone is also a critical research direction. This could involve the use of new electrophilic halogenating agents that are more selective and less toxic than traditional reagents.
| Technology/Methodology | Potential Advantages for Synthesis |
| Flow Chemistry | Enhanced safety, improved reaction control, scalability |
| Enzymatic Synthesis | High stereoselectivity, environmentally friendly, mild reaction conditions |
| Novel Catalysis | Increased selectivity, reduced toxicity of reagents |
Discovery of Novel Reactivity Patterns and Transformations
The unique arrangement of a bromine and a fluorine atom on adjacent carbon atoms (a vicinal arrangement) in 2-Bromo-1-fluoroethyl diethyl phosphate suggests a rich and underexplored reactivity profile. acs.orgnih.govbeilstein-journals.orgnih.gov Future research will likely focus on uncovering novel transformations that leverage the interplay between these two halogens and the phosphate group.
One area of interest is the selective dehalogenation of the molecule. Depending on the reaction conditions, it may be possible to selectively remove either the bromine or the fluorine atom, leading to the formation of fluorinated or brominated vinyl phosphates. These products are valuable building blocks in their own right, with applications in polymer chemistry and as precursors to other functionalized organophosphates. acs.orgacs.org
The vicinal bromo-fluoro motif could also participate in unique rearrangement or elimination reactions. beilstein-journals.org For example, treatment with a suitable base could lead to the formation of a fluorinated epoxide or other novel heterocyclic structures. The phosphate group could act as a directing group or participate in these transformations, leading to unexpected and potentially useful reactivity.
Furthermore, the compound could serve as a precursor for the synthesis of more complex organophosphorus compounds through substitution reactions. The bromine atom, being a good leaving group, could be displaced by a variety of nucleophiles to introduce new functional groups.
Integration of Advanced Computational Predictions with Experimental Validation
The use of computational chemistry will be instrumental in guiding the future exploration of this compound. nih.govpku.edu.cnmdpi.com Density Functional Theory (DFT) calculations can provide valuable insights into the molecule's electronic structure, stability, and reactivity. pku.edu.cnresearchgate.netnih.govrsc.orgchemrxiv.org
Specifically, computational models can be used to:
Predict Reaction Pathways: By calculating the energy barriers for different potential reactions, researchers can predict the most likely products and optimize reaction conditions. rsc.org This can save significant time and resources in the laboratory.
Understand Spectroscopic Properties: Computational methods can predict NMR, IR, and other spectroscopic data, which will be crucial for characterizing the compound and any new products derived from it.
Elucidate Reaction Mechanisms: DFT can be used to map out the transition states of reactions, providing a detailed understanding of how transformations occur at the molecular level. rsc.org
A key aspect of this research will be the close integration of computational predictions with experimental validation. researchgate.net Theoretical models will generate hypotheses that can then be tested in the lab. The experimental results will, in turn, be used to refine and improve the computational models, creating a powerful synergistic approach to discovery.
Design of Next-Generation Academic Research Tools and Probes
The unique structural features of this compound make it a promising candidate for the development of novel research tools and probes for chemical biology. nih.govfrontiersin.orguni-konstanz.deresearchgate.net The phosphate group is a key structural motif in many biological molecules, and organophosphates are known to interact with a variety of enzymes. nih.govnih.govmu-varna.bg
The presence of the halogen atoms provides handles for further functionalization. For instance, the bromine atom could be used to attach a fluorescent dye or a biotin (B1667282) tag, creating a probe that can be used to track the molecule's interactions within a biological system. brighton.ac.uk Such probes could be used to identify new protein targets or to study the mechanisms of enzyme inhibition. nih.govuni-konstanz.denih.gov
Furthermore, the compound itself could act as a mechanism-based inhibitor for certain enzymes. nih.gov The reactivity of the bromo-fluoroethyl group could be harnessed to form a covalent bond with an active site residue, leading to irreversible inhibition. Carefully designed molecules of this type can be highly selective and potent, making them valuable tools for studying enzyme function. nih.gov
The development of such probes will require a multidisciplinary approach, combining organic synthesis, biochemistry, and molecular modeling. The insights gained from these studies could have significant implications for drug discovery and our understanding of fundamental biological processes.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-bromo-1-fluoroethyl diethyl phosphate, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or esterification. A modified protocol from diethyl 2-oxo-2-arylethylphosphonate synthesis ( ) suggests reacting 2-bromo-1-fluoroethyl precursors (e.g., 2-bromo-1-fluoroethyl ketones) with triethylphosphite under reflux in acetonitrile at 80°C. Optimization requires adjusting stoichiometry, solvent polarity, and reaction time to accommodate fluorine's electronegativity, which may slow kinetics compared to non-fluorinated analogs. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended. Monitor intermediates using and NMR to track fluorinated intermediates .
Q. How can researchers characterize the structural and thermal stability of this compound?
- Methodological Answer : Use FT-IR to identify functional groups (P=O at ~1250 cm, C-Br at ~550 cm) and NMR for phosphate environment analysis. Thermal stability can be assessed via TGA/DSC under nitrogen (heating rate: 10°C/min). Compare decomposition temperatures with non-fluorinated analogs (e.g., diethyl phosphate in ) to evaluate fluorine's impact. For crystallinity, attempt single-crystal X-ray diffraction (as in ), though bromine/fluorine substituents may complicate crystal packing .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Follow corrosive liquid handling guidelines (UN3265). Use nitrile gloves, chemical goggles, and fume hoods to avoid inhalation/skin contact ( ). Store at room temperature in airtight, amber glass containers away from oxidizers ( ). In case of spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as halogenated waste. Pre-screen toxicity using in vitro assays (e.g., zebrafish embryos) due to structural similarity to organophosphate metabolites ( ) .
Advanced Research Questions
Q. How do the bromine and fluorine substituents influence the compound's reactivity in cross-coupling reactions or flame-retardant applications?
- Methodological Answer : Bromine enhances electrophilicity for Suzuki-Miyaura coupling (e.g., with arylboronic acids), while fluorine stabilizes intermediates via electron-withdrawing effects. For flame retardancy (as in ), compare pyrolysis behavior using cone calorimetry (pHRR, TI) against non-halogenated diethyl phosphates. Computational modeling (DFT) can predict bond dissociation energies (C-Br vs. C-F) and radical scavenging efficacy. Validate with TGA-FTIR to identify decomposition products (e.g., HBr, HF) .
Q. What analytical strategies resolve contradictions in reported bioactivity data for halogenated organophosphates?
- Methodological Answer : Discrepancies may arise from metabolite interference (e.g., diethyl phosphate in ) or isomerization. Use LC-MS/MS with deuterated internal standards to quantify intact compounds in biological matrices. For in vivo studies, employ germ-free mouse models ( ) to isolate microbiome-mediated effects. Dose-response assays should control for hydrolysis rates (pH 7.4 buffer, 37°C) to distinguish parent compound effects from metabolites .
Q. Can this compound serve as a precursor for environmentally persistent fluorinated pollutants, and how can its degradation pathways be studied?
- Methodological Answer : Investigate hydrolysis (aqueous buffers at varying pH) and photolysis (UV-Vis irradiation) using NMR to track defluorination. Compare with DEP's environmental behavior ( ). For advanced oxidation (e.g., ozonation), monitor intermediates via HRMS and assess toxicity post-treatment using Microtox® assays. Soil column studies can model leaching potential, with GC-ECD detecting volatile halogenated byproducts .
Methodological Notes
- Synthesis : Prioritize anhydrous conditions to avoid hydrolysis of the phosphate ester ( ).
- Data Interpretation : Cross-reference spectral data with databases (e.g., PubChem, ) but avoid unreliable sources (e.g., BenchChem).
- Ethical Compliance : Adhere to OECD guidelines for ecotoxicity testing, given structural parallels to regulated organophosphates ( ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
